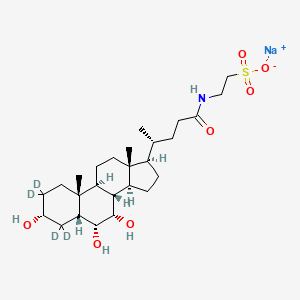
Taurohyocholate-d4 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurohyocholate-d4 (sodium) is a deuterium-labeled form of taurohyocholate sodium. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into taurohyocholate sodium allows for its use as a tracer in various biochemical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of taurohyocholate-d4 (sodium) involves the deuteration of taurohyocholate sodium. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions for deuteration often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of taurohyocholate-d4 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified and tested for isotopic purity before being made available for research purposes .
化学反应分析
Types of Reactions
Taurohyocholate-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert taurohyocholate-d4 (sodium) into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized bile acid derivatives, while reduction could produce reduced bile acids. Substitution reactions can result in a variety of substituted bile acid compounds .
科学研究应用
Internal Standard for Quantification
Taurohyocholate-d4 is extensively used as an internal standard in quantitative analysis. It enhances the accuracy and reliability of measurements for taurohyocholic acid levels in biological samples. This application is crucial for:
- Metabolomics Studies : Researchers utilize taurohyocholate-d4 to study metabolic pathways involving bile acids and their role in various diseases, including metabolic disorders and gastrointestinal diseases .
- Clinical Diagnostics : Its application in clinical settings helps in diagnosing conditions related to bile acid metabolism, such as cholestasis or liver dysfunction .
Research on Gut Microbiota
Recent studies indicate that bile acids, including taurohyocholate-d4, play a significant role in modulating gut microbiota composition and function. This compound aids researchers in:
- Understanding Gut Health : By using taurohyocholate-d4 as a tracer, scientists can investigate the interactions between bile acids and gut bacteria, which may influence metabolic health and disease states .
- Exploring Therapeutic Potential : The modulation of gut microbiota by bile acids has implications for developing treatments for obesity, diabetes, and inflammatory bowel diseases .
Study of Bile Acid Signaling
Taurohyocholate-d4 is involved in research focused on the signaling pathways mediated by bile acids. These pathways are critical for:
- Cholesterol Regulation : Bile acids are known to regulate cholesterol homeostasis. Studies using taurohyocholate-d4 help elucidate how alterations in bile acid metabolism can impact cholesterol levels and related diseases .
- Energy Metabolism : Researchers examine how bile acid signaling affects energy expenditure and glucose metabolism, providing insights into potential interventions for metabolic syndrome .
Pharmacokinetics and Toxicology
In pharmacological research, taurohyocholate-d4 is used to assess the pharmacokinetics of drugs that interact with bile acids. Its applications include:
- Drug Development : Understanding how drugs are metabolized and excreted via bile acids can guide the development of more effective therapeutics with fewer side effects .
- Toxicological Studies : The compound assists in evaluating the cytotoxic effects of various substances on liver cells, particularly those involved in bile acid metabolism .
Case Studies
Here are some documented case studies highlighting the applications of taurohyocholate-d4:
作用机制
The mechanism of action of taurohyocholate-d4 (sodium) involves its role as a bile acid. Bile acids, including taurohyocholate, act as detergents to solubilize fats for absorption in the intestines. They also play a role in signaling pathways that regulate lipid metabolism and liver function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .
相似化合物的比较
Similar Compounds
Taurocholic acid: Another bile acid with similar properties but without deuterium labeling.
Glycocholate: A bile acid conjugated with glycine instead of taurine.
Taurolithocholate: A bile acid with a different structure and function compared to taurohyocholate.
Uniqueness
Taurohyocholate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for accurate tracing and quantitation in studies, making it a valuable tool in biochemical and pharmacokinetic research .
属性
分子式 |
C26H44NNaO7S |
|---|---|
分子量 |
541.7 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2; |
InChI 键 |
NYXROOLWUZIWRB-KOMZIBPTSA-M |
手性 SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















